2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
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Overview
Description
2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a complex organic compound belonging to the benzo[b]furan family. This compound is characterized by its unique structure, which includes a benzo[b]furan core substituted with phenylprop-2-enylidene and 3-methylbut-2-enyloxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones, generating alkoxide intermediates. These intermediates can then undergo either a [1,2]-aryl migration to form 2-substituted benzo[b]furans or a direct cyclization and dehydration sequence to form 3-substituted benzo[b]furans .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalysts, solvents, and optimized reaction conditions, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]furan: The parent compound, which lacks the phenylprop-2-enylidene and 3-methylbut-2-enyloxy substituents.
Benzo[b]thiophene: A sulfur analog of benzo[b]furan with similar chemical properties.
Benzo[b]selenophene: A selenium analog of benzo[b]furan with distinct reactivity.
Uniqueness
2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties may enhance its reactivity, stability, or biological activity compared to similar compounds .
Properties
Molecular Formula |
C22H20O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2Z)-6-(3-methylbut-2-enoxy)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H20O3/c1-16(2)13-14-24-18-11-12-19-21(15-18)25-20(22(19)23)10-6-9-17-7-4-3-5-8-17/h3-13,15H,14H2,1-2H3/b9-6+,20-10- |
InChI Key |
UHLHSUGIPNYEPF-CRVGVPJFSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2)C |
Origin of Product |
United States |
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